molecular formula C6H10NO8P B1681977 Sparfosic acid CAS No. 51321-79-0

Sparfosic acid

Cat. No.: B1681977
CAS No.: 51321-79-0
M. Wt: 255.12 g/mol
InChI Key: ZZKNRXZVGOYGJT-VKHMYHEASA-N
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Description

Sparfosic acid, also known as N-phosphonacetyl-L-aspartic acid, is a compound belonging to the class of n-acyl-alpha amino acids. These compounds contain an alpha amino acid that bears an acyl group at the terminal nitrogen atom. This compound is known for its role as a potent inhibitor of aspartate transcarbamoyl transferase, an enzyme involved in the de novo pyrimidine biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparfosic acid can be synthesized through the reaction of L-aspartic acid with phosphonoacetic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonacetyl group on the aspartic acid molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Sparfosic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms .

Scientific Research Applications

Sparfosic acid has a wide range of scientific research applications, including:

Mechanism of Action

Sparfosic acid exerts its effects by inhibiting aspartate transcarbamoyl transferase, an enzyme that catalyzes the second step of the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

    Phosphonoacetyl-L-glutamic acid: Another inhibitor of aspartate transcarbamoyl transferase with similar properties.

    N-phosphonacetyl-L-glutamic acid: A compound with a similar structure and mechanism of action.

Uniqueness: Sparfosic acid is unique due to its specific inhibition of aspartate transcarbamoyl transferase and its ability to enhance the cytotoxic effects of chemotherapeutic agents. Its distinct structure, containing a phosphonacetyl group attached to L-aspartic acid, sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKNRXZVGOYGJT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60342-56-5 (tetra-hydrochloride salt)
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80199325
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 950 (mg/mL)
Record name PALA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

51321-79-0
Record name N-Phosphonacetyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51321-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfosic Acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfosic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfosic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPARFOSIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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